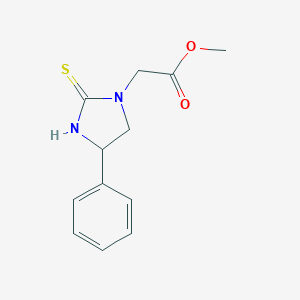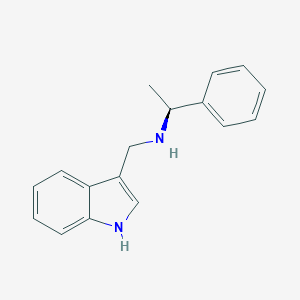
(5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol, also known as APTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its unique structure and properties make it a promising candidate for use as a building block in the synthesis of other compounds, as well as a potential therapeutic agent. In
Mecanismo De Acción
The mechanism of action of (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol is still being studied, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol has also been shown to have antioxidant activity, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
(5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol has been shown to have a low toxicity profile and is well tolerated in animal studies. It has been shown to have anticancer activity in several types of cancer cells, including breast, lung, and prostate cancer cells. (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol is its ease of synthesis and high yield. It is also relatively stable and has a long shelf life. However, one limitation is its low solubility in water, which may make it difficult to use in certain applications.
Direcciones Futuras
There are several future directions for (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol research. One area of interest is the development of (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol-based MOFs with unique properties, such as high surface area and selective adsorption. Another area of interest is the development of (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol-based chiral catalysts for use in organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol involves a reaction between 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde and hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with sodium borohydride to yield (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol. This process has been optimized to yield high purity and yield of (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol.
Aplicaciones Científicas De Investigación
(5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol has been shown to have anticancer activity by inhibiting the growth of cancer cells. In materials science, (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with unique properties. In catalysis, (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol has been used as a ligand for the synthesis of chiral catalysts.
Propiedades
Fórmula molecular |
C9H10N4O |
|---|---|
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
(5-amino-1-phenyltriazol-4-yl)methanol |
InChI |
InChI=1S/C9H10N4O/c10-9-8(6-14)11-12-13(9)7-4-2-1-3-5-7/h1-5,14H,6,10H2 |
Clave InChI |
WMUKAHNPYSDUKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)CO)N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=C(N=N2)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-{3-chloro-5-[(2-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290126.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-2(1H)-pyrazinone](/img/structure/B290130.png)
![N-(1-phenylethyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine](/img/structure/B290131.png)
![Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B290133.png)
![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290135.png)
![4-methyl-7-[(5,6,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-7-yl)oxy]-2H-chromen-2-one](/img/structure/B290137.png)
![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290138.png)
![N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290139.png)
![N-(1-phenylethyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290142.png)
![1-tert-Butyl-4-[(phenylimino)methyl]-1H-1,2,3-triazole](/img/structure/B290143.png)

![2-[[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]methyl]-4-nitrophenol](/img/structure/B290148.png)
![N-[(7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenyl)methyl]-N-(1-naphthylmethyl)amine](/img/structure/B290150.png)
